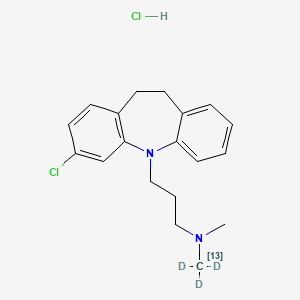

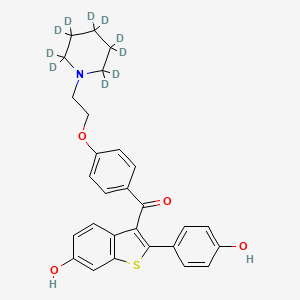

Clomipramine-13C,d3 (hydrochloride)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Clomipramine-13C,d3 (hydrochloride) is a compound that is the 13C- and deuterium-labeled version of Clomipramine (hydrochloride). Clomipramine (hydrochloride) is a tricyclic antidepressant known for its potent serotonin reuptake inhibition properties. It is primarily used in the research of depression and obsessive-compulsive disorder (OCD) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Clomipramine-13C,d3 (hydrochloride) involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and carbon (13C) into the Clomipramine molecule. This labeling is typically achieved through specific synthetic routes that introduce these isotopes at designated positions within the molecule .

Industrial Production Methods

Industrial production of Clomipramine-13C,d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and conditions to ensure the incorporation of isotopes is consistent and efficient. The final product is then purified and tested for its isotopic composition and purity .

Chemical Reactions Analysis

Types of Reactions

Clomipramine-13C,d3 (hydrochloride) undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.

Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction may yield deuterated analogs .

Scientific Research Applications

Clomipramine-13C,d3 (hydrochloride) has a wide range of scientific research applications, including:

Chemistry: Used as a tracer in studies involving the pharmacokinetics and metabolic profiles of drugs.

Biology: Employed in research to understand the biological pathways and mechanisms of action of antidepressants.

Medicine: Utilized in the development and testing of new therapeutic agents for depression and OCD.

Industry: Applied in the production of stable isotope-labeled compounds for various industrial applications.

Mechanism of Action

Clomipramine-13C,d3 (hydrochloride) exerts its effects by inhibiting the reuptake of serotonin, a neurotransmitter, thereby increasing its availability in the synaptic cleft. This action is primarily mediated through the blockade of serotonin transporters. The compound also affects other neurotransmitter systems, including norepinephrine, through its active metabolite desmethylclomipramine .

Comparison with Similar Compounds

Similar Compounds

Clomipramine (hydrochloride): The non-labeled version of Clomipramine-13C,d3 (hydrochloride).

Desipramine: Another tricyclic antidepressant with similar serotonin and norepinephrine reuptake inhibition properties.

Imipramine: A tricyclic antidepressant structurally related to Clomipramine with similar pharmacological effects.

Uniqueness

Clomipramine-13C,d3 (hydrochloride) is unique due to its isotopic labeling, which allows for precise tracking and quantitation in pharmacokinetic and metabolic studies. This labeling provides valuable insights into the drug’s behavior in biological systems, which is not possible with non-labeled compounds .

Properties

Molecular Formula |

C19H24Cl2N2 |

|---|---|

Molecular Weight |

355.3 g/mol |

IUPAC Name |

3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methyl-N-(trideuterio(113C)methyl)propan-1-amine;hydrochloride |

InChI |

InChI=1S/C19H23ClN2.ClH/c1-21(2)12-5-13-22-18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)22;/h3-4,6-7,10-11,14H,5,8-9,12-13H2,1-2H3;1H/i1+1D3; |

InChI Key |

WIMWMKZEIBHDTH-SPZGMPHYSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])N(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl.Cl |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(E)-[1-(3,4-dichlorophenyl)-3-morpholin-4-ylpropylidene]amino]thiourea](/img/structure/B12405840.png)

![3-Nitro-N-(1-propyl-1H-benzo[d]imidazol-2-yl)benzamide](/img/structure/B12405844.png)

![5-[2-[(6-aminopyridin-3-yl)amino]pyrimidin-4-yl]-2-[(3S)-3-fluoropyrrolidin-1-yl]pyridine-3-carbonitrile](/img/structure/B12405867.png)

![N-[(1R,3S)-3-(4-acetylpiperazin-1-yl)cyclohexyl]-7-fluoro-4-methyl-1H-indole-2-carboxamide](/img/structure/B12405902.png)